Nickel boride (Ni2B)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nickel boride (Ni2B) is a chemical compound composed of nickel and boron. It is commonly used as a catalyst in organic chemistry due to its effectiveness in hydrogenation reactions. Nickel boride is typically obtained as a black, granular powder and is known for its stability in dry air but reactivity in humid conditions .

Mechanism of Action

Target of Action

Nickel Boride (Ni2B) is primarily used as a catalyst in various chemical reactions . It has been found to be more active for the hydrogenation reaction than RANEY® nickel . The compound’s primary targets are therefore the reactants in these chemical reactions, where it acts to increase the rate of reaction .

Mode of Action

Ni2B interacts with its targets by providing a surface for the reactants to adsorb onto, thereby lowering the activation energy required for the reaction . This facilitates the breaking and forming of bonds in the reactants, leading to the formation of the products of the reaction .

Biochemical Pathways

The specific biochemical pathways affected by Ni2B depend on the nature of the reaction it is catalyzing. For example, in hydrogenation reactions, Ni2B facilitates the addition of hydrogen to other molecules . This can affect various biochemical pathways, particularly those involving the synthesis or breakdown of complex organic molecules .

Pharmacokinetics

It is insoluble in water, aqueous base, and most organic solvents , which would limit its absorption and distribution in biological systems

Result of Action

The result of Ni2B’s action is the acceleration of the chemical reactions it catalyzes. By providing a surface for reactants to adsorb onto, it lowers the activation energy of the reaction, leading to an increased rate of reaction . This can result in more efficient synthesis or breakdown of complex molecules in the reactions it is involved in .

Action Environment

The action of Ni2B can be influenced by various environmental factors. For example, the presence of other substances in the reaction mixture can affect the catalyst’s activity . Additionally, factors such as temperature and pressure can also influence the rate of the catalyzed reactions .

Biochemical Analysis

Biochemical Properties

Nickel boride is widely used as a catalyst in organic chemistry . It is known to interact with various biomolecules to facilitate chemical reactions. The specific enzymes, proteins, and other biomolecules it interacts with are not well-defined .

Cellular Effects

Nickel boride nanoparticles have been studied for their effects on human pulmonary alveolar epithelial cells . The compound was found to affect microtubule regulation, centrosome organization, and phosphoprotein synthesis .

Molecular Mechanism

It is known to be used as a catalyst in various chemical reactions . It is also used to develop a greener and facile reduction of organic azides .

Temporal Effects in Laboratory Settings

Nickel boride is typically prepared in situ and used immediately due to its reactivity . Over time, it slowly reacts with water to form nickel hydroxide Ni(OH)2 .

Metabolic Pathways

It is primarily known for its role as a catalyst in chemical reactions .

Preparation Methods

Nickel boride can be synthesized through various methods. One common method involves reacting a nickel (II) salt, such as nickel chloride, nickel sulfate, nickel nitrate, or nickel acetate, with sodium borohydride in an alkaline aqueous solution. The reaction produces nickel boride as a fine, black granular powder . Another method involves heating sodium borohydride with powdered nickel metal at high temperatures (up to 670°C) in a closed vessel, which results in the formation of nickel boride along with other borides .

Chemical Reactions Analysis

Nickel boride undergoes several types of chemical reactions, including:

Oxidation: Nickel boride reacts with oxygen to form nickel oxide and boron oxide.

Reduction: It can act as a reducing agent in various chemical reactions.

Substitution: Nickel boride can participate in substitution reactions where it replaces other elements or groups in a compound.

Hydrolysis: In the presence of water, nickel boride can hydrolyze to form nickel hydroxide and boric acid

Common reagents used in these reactions include oxygen, hydrogen, and water. The major products formed from these reactions are nickel oxide, boron oxide, nickel hydroxide, and boric acid .

Scientific Research Applications

Nickel boride has a wide range of scientific research applications, including:

Catalysis: It is widely used as a catalyst in hydrogenation reactions, where it helps in the addition of hydrogen to various organic compounds

Material Science: It is used in the synthesis of advanced materials with unique properties, such as high hardness and thermal stability.

Chemical Sensing: Nickel boride is employed in the development of chemical sensors due to its sensitivity to various chemical species.

Comparison with Similar Compounds

Nickel boride is often compared with other similar compounds, such as:

Raney Nickel: Both nickel boride and Raney nickel are used as hydrogenation catalysts.

Cobalt Boride: Similar to nickel boride, cobalt boride is used as a catalyst in hydrogenation reactions.

Iron Boride: Iron boride is another boride compound used in catalysis.

Nickel boride’s uniqueness lies in its high catalytic activity, stability, and versatility in various chemical reactions and applications .

Properties

InChI |

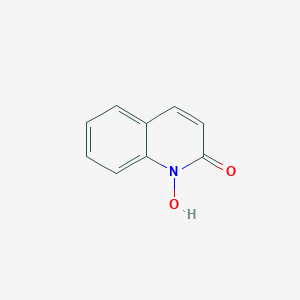

InChI=1S/B.2Ni |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLJWIVBUPYRTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]=[Ni].[Ni] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BNi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray granules; Insoluble in water; [MSDSonline] |

Source

|

| Record name | Nickel boride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2580 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12007-01-1 |

Source

|

| Record name | Nickel boride (Ni2B) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinickel boride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)